1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.
Urea Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate or a carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Materials Science: Due to its unique chemical structure, the compound has been studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has similar structural features but lacks the fluorine atoms, which may result in different biological activities and chemical properties.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: This compound contains a triazole ring instead of a thiadiazole ring, leading to variations in its chemical reactivity and biological applications.
The presence of fluorine atoms in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS/c17-11-3-1-10(2-4-11)9-14-21-22-16(24-14)20-15(23)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYZFTFYLYADCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.